molecular formula C4H10O3S B155355 Ethyl ethanesulfonate CAS No. 1912-30-7

Ethyl ethanesulfonate

Cat. No.: B155355
CAS No.: 1912-30-7
M. Wt: 138.19 g/mol
InChI Key: PPCXFTKZPBHXIW-UHFFFAOYSA-N
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Description

Ethyl ethanesulfonate is an organosulfur compound with the chemical formula ( \text{C}4\text{H}{10}\text{O}_3\text{S} ). It is the ethyl ester of ethanesulfonic acid. This compound is a colorless liquid and is classified as an alkylating agent. This compound is primarily used in scientific research due to its ability to induce mutations in genetic material.

Mechanism of Action

Target of Action

Ethyl ethanesulfonate, also known as Ethyl methanesulfonate (EMS), is an organosulfur compound that primarily targets the nucleotides in genetic material . It is classified as an alkylating agent and is commonly used as a chemical mutagen in experimental genetics . The primary targets of EMS are the guanine (G) bases in DNA .

Mode of Action

EMS induces random mutations in genetic material by nucleotide substitution , particularly through G:C to A:T transitions induced by guanine alkylation . The ethyl group of EMS reacts with guanine in DNA, forming the abnormal base O6-ethylguanine . During DNA replication, DNA polymerases that catalyze the process frequently place thymine, instead of cytosine, opposite O6-ethylguanine .

Biochemical Pathways

The biochemical pathway affected by EMS involves the alkylation of nucleotides , which leads to base changes and nucleotide mutations . Modifications caused by alkylating agents include the N7 and O6 of guanine (G), N3 and N7 of adenine (A), N3, O2, and O4 of thymine (T), N3, O2, and N4 of cytosine ©, and the phosphonate backbone .

Pharmacokinetics

It’s known that ems is a potent mutagen that can induce mutations at a high rate without substantial killing .

Result of Action

The result of EMS action is the induction of point mutations in the genetic material . A typical EMS mutagenesis experiment can induce mutations at a rate of 5x10^-4 to 5x10^-2 per gene . Such mutations can then be studied in genetic screens or other assays .

Action Environment

The action of EMS can be influenced by various environmental factors. It’s worth noting that EMS is used in a controlled laboratory environment for experimental genetics .

Biochemical Analysis

Biochemical Properties

Ethyl ethanesulfonate plays a significant role in biochemical reactions, primarily as an alkylating agent. It interacts with nucleophilic sites in biomolecules, particularly DNA. The ethyl group of this compound reacts with guanine bases in DNA, forming O6-ethylguanine. This abnormal base pairing can lead to G:C to A:T transitions during DNA replication. This compound also interacts with various enzymes involved in DNA repair processes, such as DNA polymerases, which may incorporate incorrect bases opposite the modified guanine, leading to mutations .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It induces mutations by alkylating DNA, which can disrupt normal cell function. This compound affects cell signaling pathways, gene expression, and cellular metabolism by introducing point mutations and single nucleotide polymorphisms. These mutations can lead to altered protein function, disrupted metabolic pathways, and changes in cell behavior. This compound is known to cause chromosomal aberrations and can be carcinogenic in mammals .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with DNA. The ethyl group of this compound reacts with the O6 position of guanine, forming O6-ethylguanine. During DNA replication, DNA polymerases often mispair thymine with O6-ethylguanine instead of cytosine, leading to G:C to A:T transitions. This alkylation can result in point mutations, which are the primary type of mutations induced by this compound. Additionally, this compound can cause single-strand breaks in DNA, further contributing to its mutagenic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable but can degrade under certain conditions. Long-term exposure to this compound can lead to cumulative mutations in cells, affecting their function and viability. In vitro studies have shown that this compound can induce mutations at a consistent rate, but the extent of these mutations can vary depending on the duration of exposure and the concentration of the compound .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce mutations without causing significant toxicity. At higher doses, the compound can be toxic and carcinogenic. Studies in animal models have shown that high doses of this compound can lead to severe genetic damage, increased mutation rates, and adverse effects on overall health. Threshold effects have been observed, where a certain dosage level is required to induce noticeable mutagenic effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to DNA repair and mutagenesis. It interacts with enzymes such as DNA polymerases and repair enzymes that recognize and process alkylated DNA bases. The presence of this compound can affect metabolic flux by introducing mutations that alter enzyme function and metabolic pathways. These changes can lead to variations in metabolite levels and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with cellular transporters. The compound can accumulate in the nucleus, where it exerts its mutagenic effects on DNA. This compound can also interact with binding proteins that facilitate its transport and localization within cells. Its distribution can influence the extent and location of the induced mutations .

Subcellular Localization

This compound primarily localizes to the nucleus, where it interacts with DNA. The compound’s activity is influenced by its subcellular localization, as it needs to be in proximity to DNA to exert its mutagenic effects. This compound does not have specific targeting signals but can diffuse into the nucleus due to its small size and chemical properties. Once inside the nucleus, it can alkylate DNA and induce mutations .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl ethanesulfonate can be synthesized through the reaction of ethanesulfonic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction typically proceeds as follows: [ \text{CH}_3\text{CH}_2\text{SO}_3\text{H} + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{CH}_3\text{CH}_2\text{SO}_3\text{C}_2\text{H}_5} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, this compound is produced by the esterification of ethanesulfonic acid with ethanol under controlled conditions. The reaction is typically carried out in a batch reactor with continuous removal of water to drive the reaction to completion.

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the ethyl group can be replaced by various nucleophiles.

    Hydrolysis: In the presence of water, this compound can hydrolyze back to ethanesulfonic acid and ethanol.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.

    Conditions: Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can include ethylated derivatives of the nucleophile.

    Hydrolysis Products: The major products of hydrolysis are ethanesulfonic acid and ethanol.

Scientific Research Applications

Ethyl ethanesulfonate is widely used in scientific research due to its mutagenic properties. It is commonly used to induce mutations in genetic material, which can then be studied to understand gene function and genetic pathways. Some specific applications include:

    Genetic Research: Used to create random mutations in model organisms such as and .

    Cancer Research: Studied for its potential to induce mutations that can lead to cancer, helping researchers understand the mechanisms of carcinogenesis.

    Plant Breeding: Used to induce mutations in plants to develop new varieties with desirable traits.

Comparison with Similar Compounds

    Ethyl methanesulfonate: Another alkylating agent with similar mutagenic properties.

    Methyl methanesulfonate: A related compound that also induces mutations by alkylating DNA.

Uniqueness: Ethyl ethanesulfonate is unique in its specific alkylation pattern and its ability to induce point mutations with high efficiency. Compared to ethyl methanesulfonate, it has a slightly different alkylation profile, which can result in different mutational spectra.

Properties

IUPAC Name

ethyl ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O3S/c1-3-7-8(5,6)4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCXFTKZPBHXIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0073952
Record name Ethanesulfonic acid, ethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1912-30-7
Record name Ethyl ethanesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1912-30-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl ethanesulfonate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanesulfonic acid, ethyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1912-30-7
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Record name ETHYL ETHANESULFONATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the mechanism of action of Ethyl ethanesulfonate as a mutagen?

A1: this compound (EES) acts as a potent mutagen primarily by alkylating DNA bases. [] This alkylation, specifically the ethylation of guanine, leads to mispairing during DNA replication. [] Although EES reacts with three of the four DNA bases, its mutagenic action is suspected to be specific to the type of base pair changes it induces. []

Q2: How does the structure of this compound contribute to its reactivity?

A2: this compound (CH3CH2SO3CH2CH3) possesses a sulfonate ester group, which is known for its electrophilic character. This electrophilicity allows the molecule to readily react with nucleophilic sites on DNA bases, leading to alkylation and subsequent mutations. []

Q3: What analytical techniques are commonly employed to detect and quantify this compound residues?

A3: Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for the precise and accurate detection and quantification of residual this compound, particularly in pharmaceutical contexts. [] This method allows for the identification and measurement of EES even at trace levels, ensuring the quality and safety of pharmaceutical products. []

Q4: How does this compound compare to other alkylating agents in terms of its clastogenic effects?

A4: Studies using the mouse peripheral blood micronucleus assay have revealed that this compound, like other ethylating agents such as ethyl methanesulfonate (EMS) and N-ethyl-N-nitrosourea (ENU), can induce chromosomal damage, leading to the formation of micronuclei. [] Interestingly, combining EES with another ethylating agent resulted in a synergistic increase in micronuclei formation. [] This contrasts with combinations of EES and chemicals with different mechanisms of action (e.g., potassium bromate or vincristine sulfate), which did not show such synergism. []

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